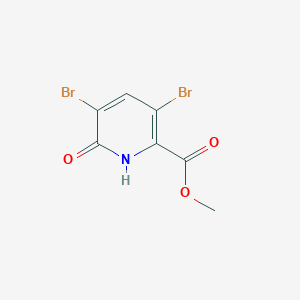

Methyl 3,5-dibromo-6-hydroxypicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

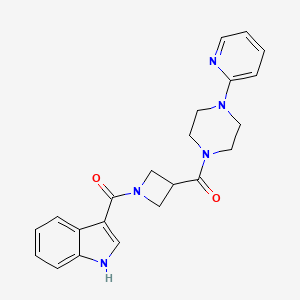

“Methyl 3,5-dibromo-6-hydroxypicolinate” is a chemical compound with the molecular formula C7H5Br2NO3 . It is also known as "Methyl 3-bromo-6-hydroxypyridine-2-carboxylate" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with bromine atoms at the 3rd and 5th positions, a hydroxy group at the 6th position, and a methyl ester group at the 2nd position .Applications De Recherche Scientifique

Ammonolysis and Chemical Transformations

Research demonstrates that ammonolysis of similar compounds like 3-hydroxy-6-methylpicolinic acid leads to products such as 3-hydroxypicolinamide. This suggests potential applications in chemical transformations and synthesis processes (Moore, Kirk, & Newmark, 1979).

Proton-Related Reactions and Chelation Behavior

A study on hydroxypicolinic acids, closely related to methyl 3,5-dibromo-6-hydroxypicolinate, reveals insights into their kinetics and thermodynamics in proton-related reactions. This has implications for understanding their chelation behavior, particularly in complexation with metals like copper(II) (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Electrophilic Substitution Studies

Studies on electrophilic substitution, like iodination of hydroxypicolinic acids, offer insights into the reactivity of these compounds under different conditions, highlighting potential applications in synthetic chemistry (Smirnov, Stolyarova, Zhuravlev, Lezina, & Dyumaev, 1976).

Photochemical Applications

The photochemistry of related compounds such as 6-chloro and 6-bromopicolinate ions has been explored, revealing applications in photodehalogenation, an important process in environmental chemistry and photocatalysis (Rollet, Richard, & Pilichowski, 2006).

Phosphorescent Properties in Electronics

Research into the effect of hydroxyl groups in ancillary ligands of Ir(III) complexes, including 3-hydroxypicolinic acid, can guide the design of high-efficiency, stable blue-emitting phosphors. This has direct applications in the field of electronics and display technologies (Wang, Yang, Wen, Wang, Li, & Zhang, 2017).

Synthesis of Bioactive Compounds

Synthesis studies, such as the creation of 5-Methyl-7-methoxy-isoflavone, provide a basis for synthesizing a range of bioactive compounds. This methodology could potentially be applied to derivatives of this compound for medicinal chemistry applications (Hong, 2005).

Complex Formation and Analysis

Studies on cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids, which are structurally similar to this compound, reveal insights into ligand conformation and complex formation. This has implications for the design and synthesis of coordination compounds (Kukovec, Popović, Pavlović, & Linarić, 2008).

Safety and Hazards

The safety data sheet for “Methyl 3,5-dibromo-6-hydroxypicolinate” indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 3,5-dibromo-6-oxo-1H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO3/c1-13-7(12)5-3(8)2-4(9)6(11)10-5/h2H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWUAXJCUBWBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=O)N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)

![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)